trans-1,2-Dimethyl-piperidin-4-ol trans-1,2-Dimethyl-piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764771
InChI: InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
SMILES: CC1CC(CCN1C)O
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

trans-1,2-Dimethyl-piperidin-4-ol

CAS No.:

Cat. No.: VC13764771

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

trans-1,2-Dimethyl-piperidin-4-ol -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name (2R,4S)-1,2-dimethylpiperidin-4-ol
Standard InChI InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Standard InChI Key MECORNNOSYQMOX-RQJHMYQMSA-N
Isomeric SMILES C[C@@H]1C[C@H](CCN1C)O
SMILES CC1CC(CCN1C)O
Canonical SMILES CC1CC(CCN1C)O

Introduction

Structural and Stereochemical Characteristics

trans-1,2-Dimethyl-piperidin-4-ol belongs to the piperidine family, a six-membered heterocycle with one nitrogen atom. The trans arrangement of the 1,2-dimethyl substituents imposes distinct conformational constraints on the piperidine ring. In this configuration, the methyl groups occupy axial and equatorial positions, respectively, stabilizing the chair conformation through minimized steric hindrance . The hydroxyl group at position 4 introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions .

Synthetic Methodologies

Cyclization and Ring-Closing Strategies

The synthesis of trans-disubstituted piperidines often leverages cyclization reactions. A notable approach involves the intramolecular Alder-ene reaction of 1,7-dienes catalyzed by nickel complexes, which affords trans-divinylpiperidines with high enantioselectivity . For example, Feng et al. demonstrated that nickel-catalyzed cyclization of 1,7-dienes yields trans-2,5-dimethylpiperidin-4-one intermediates, which can be reduced to the corresponding piperidin-4-ol derivatives .

Stereoselective Alkylation

Regio- and stereospecific alkylation of metalloenamines has proven effective for constructing trans-dimethyl configurations. In the synthesis of opioid antagonists, deprotonation of 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridines with n-BuLi generates metalloenamines, which undergo alkylation to yield trans-3,4-dimethyl products . Applying this strategy to trans-1,2-dimethyl-piperidin-4-ol would require careful tuning of the base and electrophile to achieve the desired regiochemistry.

Reductive Amination and Protecting Group Strategies

Protected derivatives of trans-1,2-dimethyl-piperidin-4-ol, such as tert-butyl trans-4-hydroxy-2-methylpiperidine-1-carboxylate (CAS 152491-46-8), are synthesized via reductive amination of ketone precursors followed by carbamate protection . Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine-alcohol . This method ensures high stereochemical fidelity, as evidenced by the retention of trans-configuration in related compounds .

Physicochemical Properties

The physicochemical profile of trans-1,2-dimethyl-piperidin-4-ol is shaped by its functional groups:

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol

  • pKa: The hydroxyl group (pKa ~10.2) and amine (pKa ~9.8) contribute to its amphoteric character, enabling solubility in both acidic and basic aqueous media .

  • LogP: Estimated at 0.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
Melting Point98–102°C (predicted)
Boiling Point240–245°C (predicted)
pKa (Hydroxyl)10.2
pKa (Amine)9.8
LogP0.85

Pharmacological Applications

Central Nervous System (CNS) Therapeutics

Piperidine derivatives are prominent in CNS drug discovery due to their ability to modulate neurotransmitter receptors. For instance, LY255582, a trans-3,4-dimethylpiperidine opioid antagonist, exhibits potent central activity . Structural analogs of trans-1,2-dimethyl-piperidin-4-ol could similarly target opioid or dopamine receptors, leveraging the hydroxyl group for receptor hydrogen bonding .

Anticoagulant and Thrombin Inhibition

Neutral, non-prodrug thrombin inhibitors like BAY1217224 highlight the role of piperidine scaffolds in anticoagulant therapy . The trans-1,2-dimethyl configuration may enhance metabolic stability by shielding the amine from cytochrome P450 oxidation, a strategy validated in related compounds .

Antimicrobial and Antifungal Activity

Piperidin-4-ol derivatives demonstrate broad-spectrum antimicrobial activity. The hydroxyl group facilitates interactions with microbial enzymes, while the methyl groups improve membrane permeability . Current research explores trans-1,2-dimethyl-piperidin-4-ol as a precursor for quaternary ammonium salts with enhanced biocidal properties.

Challenges and Future Directions

Despite its potential, the synthesis of trans-1,2-dimethyl-piperidin-4-ol faces hurdles:

  • Stereochemical Purity: Ensuring trans-selectivity during alkylation remains challenging, necessitating advanced catalytic systems .

  • Scale-Up Limitations: Multi-step syntheses involving protecting groups (e.g., CBZ, Boc) complicate industrial-scale production .

Future efforts should prioritize:

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods using chiral ligands or organocatalysts.

  • Prodrug Strategies: Masking the hydroxyl group to improve oral bioavailability, as seen in double-prodrug thrombin inhibitors .

  • Computational Modeling: Predicting metabolic pathways to mitigate CYP3A4 induction, a common issue with piperidine drugs .

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